molecular formula C15H15N5 B12718562 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl- CAS No. 86869-98-9

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl-

Cat. No.: B12718562
CAS No.: 86869-98-9
M. Wt: 265.31 g/mol
InChI Key: DSLXNVNELKWDPQ-UHFFFAOYSA-N
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Description

The compound 3-cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine features a fused triazolo-triazine core substituted with a cyclopentyl group at position 3 and a phenyl group at position 5.

Synthetically, such compounds are typically prepared via reactions between aminomercaptotriazoles or thiones and hydrazonoyl halides, as demonstrated in related triazolotriazine and thiadiazine derivatives .

Properties

CAS No.

86869-98-9

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

3-cyclopentyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C15H15N5/c1-2-6-11(7-3-1)13-10-16-20-14(12-8-4-5-9-12)18-19-15(20)17-13/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

DSLXNVNELKWDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C3N2N=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 3-Mercapto-6-phenyl-1,2,4-triazine Intermediate

A common starting point involves synthesizing 3-mercapto-6-phenyl-1,2,4-triazine, which serves as a precursor for further cyclization and substitution steps. This intermediate is typically prepared by reacting thiosemicarbazide with substituted acetophenones or related ketones under acidic conditions in ethanol at moderate temperatures (~60 °C) for several hours. For example:

  • 2,2-Diethoxyacetophenone reacts with thiosemicarbazide in the presence of p-toluenesulfonic acid in ethanol to yield 3-methylthio-6-phenyl-1,2,4-triazine after 4 hours of heating.

Oxidation and Functional Group Transformation

The methylthio group at the 3-position is oxidized to a methylsulfoxide using m-chloroperoxybenzoic acid in dichloromethane at low temperature (ice bath), followed by aqueous workup and drying to obtain a white solid with high yield (~94%).

Hydrazine Substitution to Form 3-Hydrazino-6-phenyl-1,2,4-triazine

The methylsulfoxide intermediate is then treated with hydrazine hydrate under reflux conditions to substitute the sulfoxide with a hydrazino group, forming 3-hydrazino-6-phenyl-1,2,4-triazine. This step is crucial for enabling subsequent cyclization to form the fused triazolo ring.

Cyclization to Form the Fused 1,2,4-Triazolo[4,3-b]triazine Core

The hydrazino intermediate undergoes cyclization with appropriate aldehydes or ketones bearing the desired substituents (e.g., cyclopentyl or phenyl groups) to form the fused triazolo-triazine system. This step often involves condensation reactions under reflux in solvents like ethanol or DMF, sometimes catalyzed by acids or bases depending on the substrate.

Representative Synthetic Route Summary

Step Reaction Description Reagents/Conditions Product/Intermediate Yield & Notes
1 Condensation of 2,2-diethoxyacetophenone with thiosemicarbazide Ethanol, p-toluenesulfonic acid, 60 °C, 4 h 3-methylthio-6-phenyl-1,2,4-triazine ~35.5% yield; pale yellow solid
2 Oxidation of methylthio to methylsulfoxide m-Chloroperoxybenzoic acid, DCM, 0 °C to RT 3-methylsulfoxide-6-phenyl-1,2,4-triazine 94.2% yield; white solid
3 Hydrazine substitution Hydrazine hydrate, reflux in EtOH 3-hydrazino-6-phenyl-1,2,4-triazine Enables cyclization
4 Cyclization with cyclopentyl-substituted ketone/aldehyde Reflux in ethanol or DMF Fused 1,2,4-triazolo[4,3-b]triazine core with 3-cyclopentyl and 7-phenyl substituents Final target compound

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to confirm the structure at each step. For example, ^1H NMR signals for aromatic protons appear around δ 7.3–8.8 ppm, while aliphatic cyclopentyl protons resonate at lower fields (~δ 1.2–3.8 ppm).
  • Mass spectrometry and elemental analysis further confirm molecular weight and purity.
  • The final compound typically appears as a pale yellow to white solid, depending on purity and substituents.

Research Findings and Optimization Notes

  • The oxidation step using m-chloroperoxybenzoic acid is critical for high yield and purity of the sulfoxide intermediate, which directly affects the success of subsequent hydrazine substitution and cyclization.
  • Choice of solvent and temperature during cyclization influences the formation of the fused ring system and the regioselectivity of substituent placement.
  • Variations in starting ketones/aldehydes allow for structural diversification, enabling tuning of biological activity and physical properties.
  • The synthetic route is adaptable for preparing pharmaceutically relevant salts and derivatives by direct salt formation reactions post-synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Formation of 3-methylthio-6-phenyl-1,2,4-triazine 2,2-Diethoxyacetophenone, thiosemicarbazide, p-TsOH Ethanol, 60 °C, 4 h Intermediate triazine
Oxidation to methylsulfoxide m-Chloroperoxybenzoic acid DCM, 0 °C to RT Sulfoxide intermediate
Hydrazine substitution Hydrazine hydrate Reflux in EtOH Hydrazino-triazine
Cyclization to fused triazolo-triazine Cyclopentyl-substituted ketone/aldehyde Reflux in ethanol/DMF Target fused heterocycle

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity
    • The triazole core is significant in the development of antifungal agents. Recent studies indicate that derivatives of 1,2,4-triazoles exhibit potent antifungal properties against various strains of fungi, including Candida albicans and Aspergillus fumigatus . The structure-activity relationship (SAR) studies reveal that specific substitutions on the triazole ring can enhance antifungal efficacy.
  • Antimicrobial Properties
    • The compound has shown promising antibacterial activity against various pathogens. Research indicates that modifications to the triazole structure can lead to compounds with improved antibacterial potency . This makes it a candidate for developing new antibiotics in response to rising antibiotic resistance.
  • Anticancer Potential
    • Several studies have highlighted the anticancer properties of triazole derivatives. The unique structure allows for interaction with biological targets involved in cancer progression. For instance, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects
    • Triazole compounds have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways and are being explored for treating conditions such as arthritis and other inflammatory diseases .
  • CNS Activity
    • Some derivatives exhibit central nervous system activity, suggesting potential applications in treating neurological disorders. Research into their effects on neurotransmitter systems is ongoing .

Agricultural Applications

  • Herbicidal Activity
    • The compound's structural characteristics lend themselves to applications in herbicides. Certain triazole derivatives have been developed to target specific weed species while minimizing impact on crops .
  • Insecticidal Properties
    • Research has indicated that triazole compounds can act as insecticides, providing a means to control pest populations effectively without harming beneficial insects .

Data Tables

Application Biological Activity Example Studies
AntifungalEffective against CandidaStudy on SAR of triazoles
AntibacterialActive against various bacteriaResearch on antibiotic resistance
AnticancerInhibits tumor growthIn vitro studies on cancer cell lines
Anti-inflammatoryReduces inflammationStudies on arthritis models
HerbicidalTargets specific weedsDevelopment of new herbicides
InsecticidalControls pest populationsResearch on pest management strategies

Case Studies

  • Antifungal Efficacy Against Resistant Strains
    • A study demonstrated that a derivative of 1,2,4-triazolo(4,3-b)(1,2,4)triazine showed significant antifungal activity against fluconazole-resistant strains of Candida albicans, with an MIC (minimum inhibitory concentration) value of 0.25 μg/mL .
  • Anticancer Activity
    • In a series of experiments involving various cancer cell lines, several triazole derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
  • Development of New Herbicides
    • Researchers synthesized novel triazole-based herbicides that demonstrated effective weed control in field trials while maintaining crop safety. These findings highlight the potential for integrating these compounds into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Triazine and Thiadiazine Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
3-cyclopentyl-7-phenyl-triazolo-triazine* C₁₇H₁₆N₅ Cyclopentyl (3), Phenyl (7) 290.34 g/mol Lipophilic substituents; fused triazine
3-methyl-7-phenyl-triazolo-triazine C₁₁H₉N₅ Methyl (3), Phenyl (7) 211.22 g/mol Smaller substituents; higher polarity
6-(4-Bromophenyl)-3-methyl-thiadiazine C₁₀H₈BrN₄S Methyl (3), 4-Bromophenyl (6) 311.17 g/mol Bromine enhances electronic effects
3-(4-Chlorophenyl)-6-phenyl-thiadiazine C₁₆H₁₁ClN₄S 4-Chlorophenyl (3), Phenyl (6) 326.80 g/mol Chlorine improves bioactivity
  • Substituent Effects: Cyclopentyl vs. Phenyl vs. Halogenated Aromatics: The phenyl group at position 7 may favor π-π interactions, while halogenated analogs (e.g., 4-bromo or 4-chloro) exhibit stronger electronic effects, influencing receptor binding .

Biological Activity

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl- is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C15H16N6
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 71347-53-0

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives include:

  • Anticancer Activity : Many derivatives have demonstrated promising anticancer properties through various mechanisms.
  • Antimicrobial Properties : Exhibiting activity against a range of bacteria and fungi.
  • Anti-inflammatory Effects : Some compounds have shown potential in reducing inflammation.

Anticancer Activity

Recent studies indicate that triazole derivatives can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may activate apoptotic pathways involving caspases (e.g., caspase 3/7) and modulate key proteins such as p53 and NF-κB .
  • Cell Lines Tested : Research has primarily focused on breast cancer cell lines (MCF-7 and MDA-MB-231), where triazole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Mechanism of Action
3-cyclopentyl-7-phenylMCF-712.5Induction of apoptosis via caspase activation
3-cyclopentyl-7-phenylMDA-MB-23115.0Inhibition of NF-κB and promotion of p53

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties:

  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings

A study demonstrated that a related triazole derivative reduced inflammation markers in animal models by downregulating TNF-alpha and IL-6 levels .

Q & A

Q. Q1: What are the common synthetic routes for synthesizing 3-cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with electrophilic reagents like α-haloketones or aldehydes. For example:

  • Route A: Reacting 3-cyclopentyl-4-amino-5-mercapto-1,2,4-triazole with 2-bromo-4-phenylacetophenone under reflux in ethanol (6–8 hrs, 60–70°C) yields the target compound. Elemental analysis and IR confirm cyclization .
  • Route B: Hydrazonoyl halides can act as intermediates; triethylamine catalysis enhances regioselectivity in forming the triazolo-triazine core .
    Optimization: Use statistical experimental design (e.g., Box-Behnken) to vary temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) identifies optimal conditions (e.g., 72°C, DMF solvent, 1:1.2 molar ratio) to maximize yield (85–90%) .

Advanced Structural Analysis

Q. Q2: How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological steps:

X-ray Crystallography: Resolve absolute configuration and bond lengths. For example, the triazolo-triazine core in similar compounds shows planar geometry with dihedral angles <5° between fused rings .

Dynamic NMR: Probe tautomeric equilibria in solution. Variable-temperature 1H^1H-NMR (e.g., 25–80°C in DMSO-d6) detects shifts indicative of ring puckering or proton exchange .

DFT Calculations: Compare computed (B3LYP/6-31G**) and experimental spectra to validate dominant tautomers .

Reactivity and Functionalization

Q. Q3: What strategies enable regioselective functionalization of the triazolo-triazine scaffold at the 3-cyclopentyl or 7-phenyl positions?

Answer:

  • Electrophilic Substitution: The 7-phenyl group undergoes nitration (HNO3/H2SO4, 0°C) at the para position due to electron-donating effects from the triazine ring.
  • Nucleophilic Attack: The 3-cyclopentyl group’s steric bulk directs reactions (e.g., Suzuki coupling) to the less hindered 6-position. Use Pd(PPh3)4/K2CO3 in DME/H2O (80°C) for cross-coupling with aryl boronic acids .
  • Photocatalysis: Visible-light-mediated C–H activation (e.g., Ru(bpy)3Cl2, blue LED) selectively functionalizes the triazine ring’s electron-deficient sites .

Computational Modeling

Q. Q4: How can quantum chemical calculations predict the compound’s reactivity in catalytic systems?

Answer:

  • Reaction Path Search: Use density functional theory (DFT) to map potential energy surfaces (PES) for key reactions (e.g., cyclization). For example, IRC (intrinsic reaction coordinate) analysis confirms transition states with energy barriers <25 kcal/mol .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic/electrophilic attacks. Fukui indices highlight reactive sites (e.g., high ff^- at N2 for electrophiles) .
  • Solvent Effects: COSMO-RS models simulate solvation energies in polar aprotic solvents (e.g., DMF stabilizes transition states by 3–5 kcal/mol) .

Biological Activity and SAR

Q. Q5: What methodologies are used to correlate structural features of this compound with biological activity (e.g., enzyme inhibition)?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets). The cyclopentyl group’s hydrophobic interactions improve binding affinity (ΔG = −9.2 kcal/mol) .
  • QSAR Models: Use PLS regression on descriptors (e.g., logP, polar surface area) to predict IC50 values. For triazolo-triazines, a parabolic relationship exists between lipophilicity (logP 2.5–3.5) and activity .
  • In Vitro Assays: Validate predictions via kinase inhibition assays (e.g., EGFR IC50 = 0.8 μM, SD ± 0.1) using fluorescence polarization .

Data Contradictions and Validation

Q. Q6: How should researchers address discrepancies between theoretical predictions and experimental results (e.g., unexpected byproducts)?

Answer:

Mechanistic Re-evaluation: Probe intermediates via LC-MS or in situ IR. For example, a competing [1,3]-sigmatropic shift may explain unexpected thiadiazine byproducts .

Isotope Labeling: Use 13C^{13}C-labeled starting materials to track carbon migration during cyclization .

Multivariate Analysis: Apply PCA (principal component analysis) to experimental datasets to identify outlier conditions (e.g., high humidity causing hydrolysis) .

Green Chemistry Approaches

Q. Q7: What sustainable methods can replace traditional synthesis routes for this compound?

Answer:

  • Mechanochemical Synthesis: Ball-milling 4-amino-triazole derivatives with aldehydes (e.g., benzaldehyde) in a solvent-free system achieves 75% yield in 2 hrs .
  • Microwave Irradiation: Reduce reaction time from 8 hrs to 20 mins (100°C, 300 W) with comparable yields (82%) .
  • Biocatalysis: Lipase-mediated cyclization in aqueous media (pH 7.4, 37°C) minimizes waste, though yields are lower (55–60%) .

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